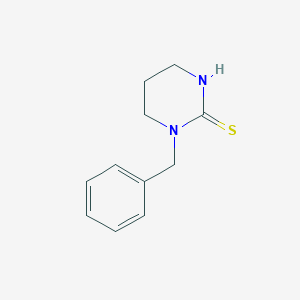![molecular formula C11H22N2O B14592237 2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- CAS No. 61630-72-6](/img/structure/B14592237.png)
2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- is a chemical compound known for its versatile applications in various fields. It is a derivative of propenamide and is characterized by the presence of a diethylamino group and a methyl group attached to the propenamide backbone. This compound is used in the synthesis of polymers and has significant industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- typically involves the reaction of propenamide with diethylamine and a methylating agent. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of coatings, adhesives, and other performance materials.
Wirkmechanismus
The mechanism of action of 2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propenamide backbone provides structural stability. These interactions enable the compound to exert its effects in various applications, such as enhancing the properties of polymers or facilitating drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Dimethylaminopropyl Methacrylamide: Similar in structure but with a dimethylamino group instead of a diethylamino group.
N-[3-(Dimethylamino)propyl]acrylamide: Another related compound with a dimethylamino group.
Acrylamide: A simpler compound without the diethylamino and methyl groups.
Uniqueness
2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- is unique due to the presence of both the diethylamino and methyl groups, which confer specific properties such as increased hydrophilicity and reactivity. These characteristics make it particularly useful in applications requiring enhanced performance and specificity.
Eigenschaften
CAS-Nummer |
61630-72-6 |
|---|---|
Molekularformel |
C11H22N2O |
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
N-[3-(diethylamino)propyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C11H22N2O/c1-5-13(6-2)9-7-8-12-11(14)10(3)4/h3,5-9H2,1-2,4H3,(H,12,14) |
InChI-Schlüssel |
VNLHOYZHPQDOMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



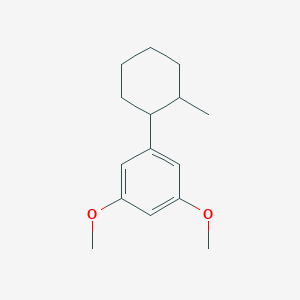
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
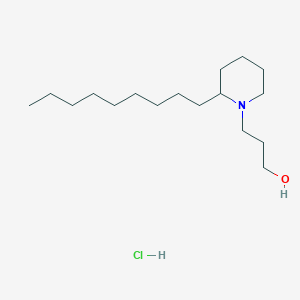


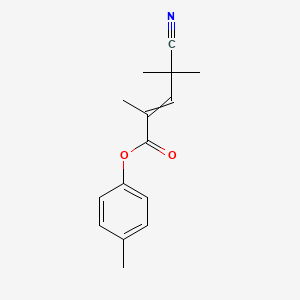
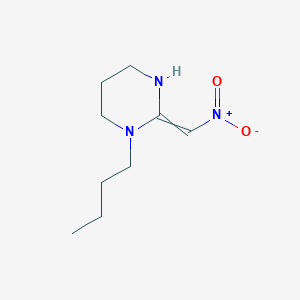

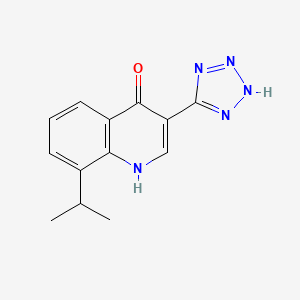
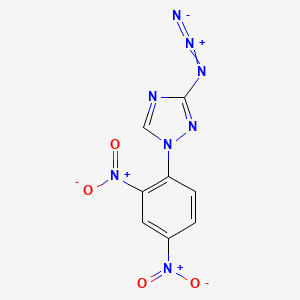
![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
